

Comparative genomic analysis of Satratoxin H producing and non-producing Stachybotrys strains

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Satratoxin H*

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A Comparative Genomic Guide to Satratoxin H Producing and Non-Producing Stachybotrys Strains

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the genomic landscapes of Stachybotrys strains capable of producing the potent mycotoxin **Satratoxin H** and those that do not. Understanding the genetic determinants of toxin production is crucial for risk assessment, diagnostics, and the development of potential therapeutic interventions. This document summarizes key genomic differences, details relevant experimental protocols, and visualizes the biosynthetic pathways and experimental workflows.

Genomic and Chemotype Overview

Stachybotrys chartarum, a fungus commonly found in water-damaged buildings, is categorized into distinct chemotypes and genotypes based on its production of secondary metabolites. The primary distinction lies between strains that produce macrocyclic trichothecenes, such as the highly toxic satratoxins, and those that produce less toxic atranones.^{[1][2][3][4]} This production is mutually exclusive, meaning a single strain does not produce both compound classes.^[1]

Three genotypes have been identified based on the presence of specific gene clusters:

- Genotype S: These strains produce satratoxins and possess the necessary sat gene clusters.
- Genotype A: These strains produce atranones and contain the atr gene cluster while lacking the sat genes.
- Genotype H (Hybrid): This genotype does not produce satratoxins but possesses a truncated sat gene cluster alongside the complete atr gene cluster. It is hypothesized that genotype H represents the ancestral lineage from which genotypes A and S evolved.

Comparative Genomic Data

The genomic basis for these differing chemotypes lies in the presence or absence of specific secondary metabolite gene clusters. The genomes of the compared *Stachybotrys* strains are approximately 35 Mbp in size.

Feature	Satratoxin-Producing (S-type) Strains (e.g., IBT 40293, IBT 7711)	Non-producing (A-type) Strains (e.g., IBT 40288)	Non-producing (H-type) Strains
Primary Toxin	Satratoxins (Macrocyclic Trichothecenes)	Atranones	Atranones
Satratoxin (sat) Gene Cluster	Present and complete (SC1, SC2, SC3)	Absent	Present but truncated (lacks SC2)
Atranone (atr) Gene Cluster	Absent	Present and complete (AC1, AC2)	Present and complete (AC1, AC2)
Number of sat genes	21	0	Partial set
Number of atr genes	0	14 in the core cluster (AC1)	14 in the core cluster (AC1)

Biosynthetic Gene Clusters for Satratoxin Production

The production of satratoxins is governed by a set of 21 genes, referred to as sat genes, which are organized into three distinct clusters (SC1, SC2, and SC3).

Gene Cluster	Genes	Size (approx.)
SC1	sat1-10	~29 kb
SC2	sat11-16	-
SC3	sat17-21	-

Experimental Protocols

This section outlines the typical methodologies employed in the comparative genomic analysis of *Stachybotrys* strains.

Fungal Culture and DNA Extraction

Stachybotrys strains are cultivated on appropriate media, such as potato dextrose agar (PDA), to promote growth and, for S-type strains, toxin production. High-quality genomic DNA is then extracted from fungal spores or mycelia. Commercial kits, such as the Qiagen Plant kit, combined with bead milling have been shown to be effective for extracting DNA from resilient *Stachybotrys* spores.

Genome Sequencing and Assembly

The genomes of the different *Stachybotrys* strains are sequenced using next-generation sequencing (NGS) platforms, such as the Illumina HiSeq 2000. This process generates millions of short DNA reads. These reads are then assembled de novo using bioinformatics software to reconstruct the full genome sequence.

Gene Prediction and Annotation

Once the genomes are assembled, gene prediction algorithms are used to identify potential protein-coding genes. These predicted genes are then annotated by comparing their

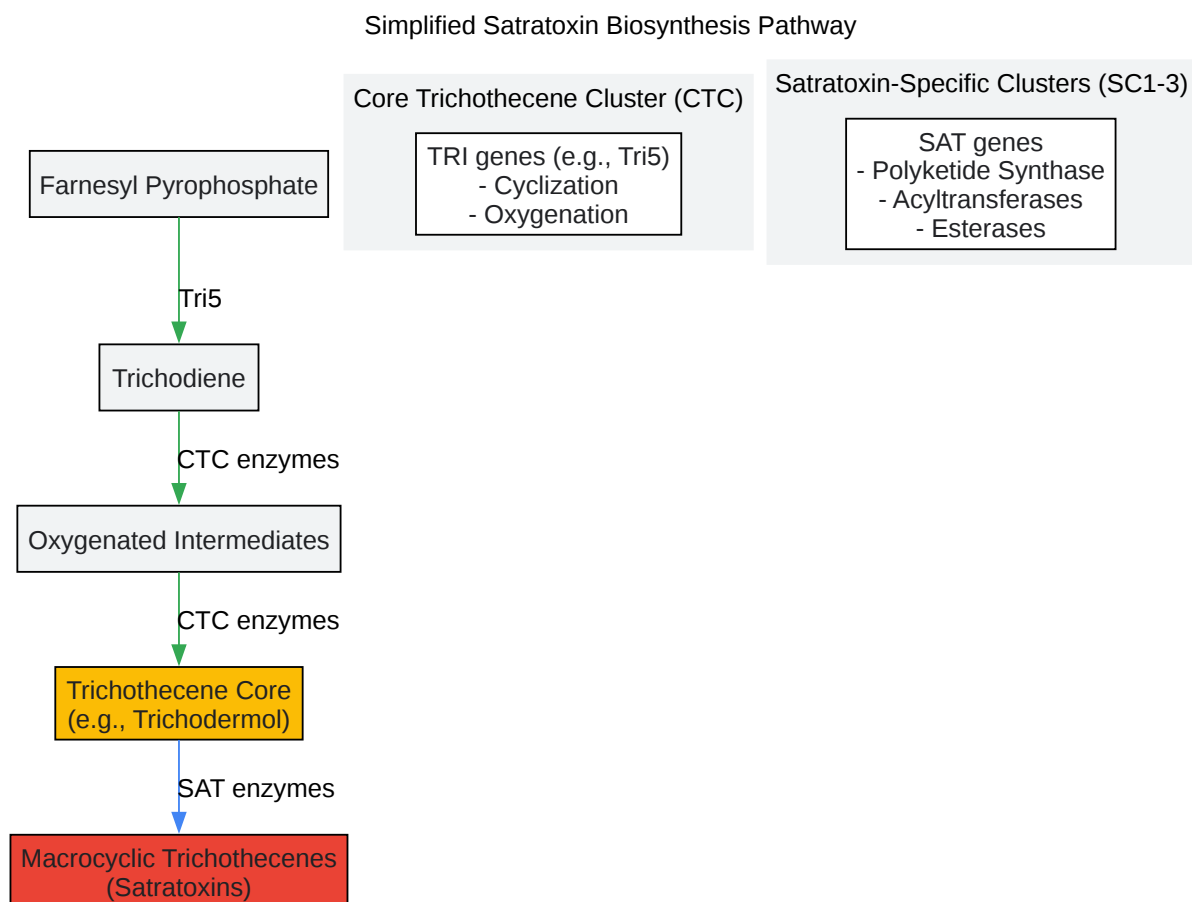
sequences to databases of known proteins to infer their functions, with a particular focus on identifying genes involved in secondary metabolite biosynthesis, such as polyketide synthases (PKS) and nonribosomal peptide synthetases (NRPS).

Comparative Genomic Analysis

The assembled and annotated genomes of satratoxin-producing and non-producing strains are then compared. This comparative analysis focuses on identifying large-scale genomic differences, such as the presence or absence of entire gene clusters (e.g., the sat and atr clusters), as well as smaller-scale variations. This process reveals the genetic loci responsible for the different toxin profiles.

Visualizations

Satratoxin Biosynthesis Pathway

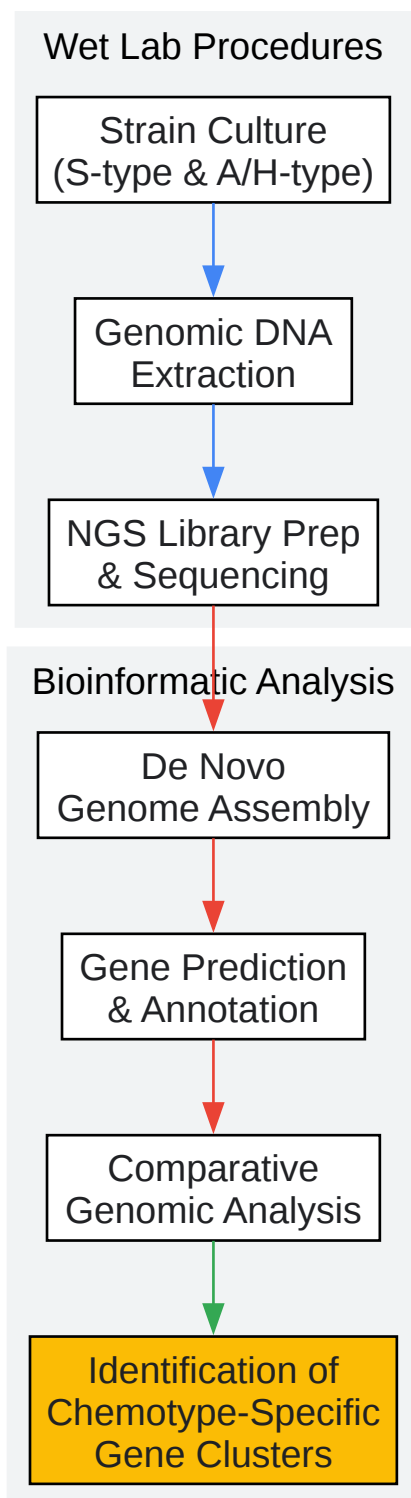


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Caption: A simplified diagram of the proposed satratoxin biosynthesis pathway in S-type *Stachybotrys*.

Experimental Workflow for Comparative Genomics

Comparative Genomics Workflow

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Caption: A typical workflow for the comparative genomic analysis of *Stachybotrys* strains.

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References

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- To cite this document: BenchChem. [Comparative genomic analysis of Satratoxin H producing and non-producing *Stachybotrys* strains]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8136531#comparative-genomic-analysis-of-satratoxin-h-producing-and-non-producing-stachybotrys-strains>]

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